![molecular formula C18H13F3N2O2 B12519221 4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 651722-98-4](/img/structure/B12519221.png)
4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of a benzyloxy group, a trifluoromethyl group, and a pyrimidinylidene moiety attached to a cyclohexadienone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the benzyloxy and trifluoromethyl groups. The final step involves the formation of the cyclohexadienone structure.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Cyclohexadienone Structure: The final step involves the cyclization of the intermediate to form the cyclohexadienone structure, which can be achieved through oxidative or reductive conditions depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine or cyclohexadienone derivatives.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic or electrophilic reagents, such as halides, amines, and organometallic compounds, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
科学的研究の応用
4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may serve as a probe or ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the benzyloxy group can modulate its solubility and bioavailability.
類似化合物との比較
Similar Compounds
7-Benzyloxy-4-trifluoromethylcoumarin: This compound shares the benzyloxy and trifluoromethyl groups but has a coumarin core instead of a pyrimidine and cyclohexadienone structure.
4-(Trifluoromethyl)benzylamine: This compound contains the trifluoromethyl group but lacks the benzyloxy and pyrimidine moieties.
Uniqueness
4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of functional groups and structural features
特性
CAS番号 |
651722-98-4 |
|---|---|
分子式 |
C18H13F3N2O2 |
分子量 |
346.3 g/mol |
IUPAC名 |
4-[4-phenylmethoxy-6-(trifluoromethyl)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)15-10-16(25-11-12-4-2-1-3-5-12)23-17(22-15)13-6-8-14(24)9-7-13/h1-10,24H,11H2 |
InChIキー |
HNEUVTLKZQYATA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)

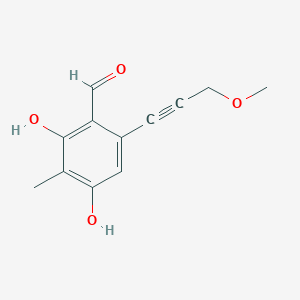
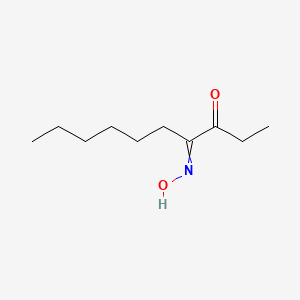

![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)

![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
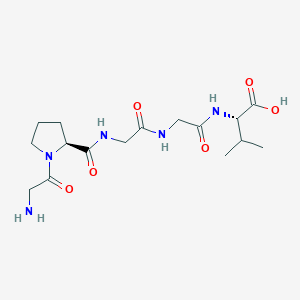
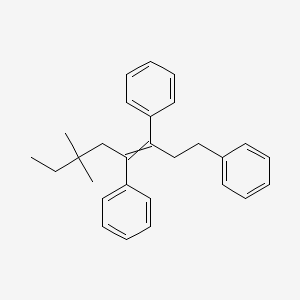

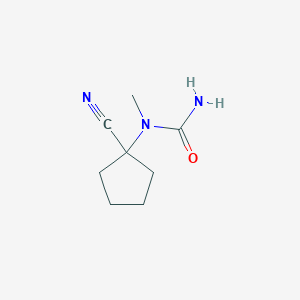
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
